

Spectroscopic Analysis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl benzo[d]thiazole-6-carboxylate

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a key intermediate in the synthesis of various biologically active benzothiazole derivatives. Due to the limited availability of complete spectroscopic data for the unsubstituted **Ethyl benzo[d]thiazole-6-carboxylate**, this document focuses on its readily available and crucial precursor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 8.02	m	3H	Aromatic-H
4.20 - 4.40	q	2H	-OCH ₂ CH ₃
1.25 - 1.40	t	3H	-OCH ₂ CH ₃
7.50 (approx.)	s	2H	-NH ₂

Note: The chemical shifts for the aromatic protons and the amino group can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
166.0 (approx.)	C=O (Ester)
150.0 - 160.0	Aromatic C-N, C-S
115.0 - 140.0	Aromatic C-H, C-C
61.0 (approx.)	-OCH ₂ CH ₃
14.5 (approx.)	-OCH ₂ CH ₃

Note: Precise assignments of aromatic carbons require more detailed 2D NMR experiments.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amino group)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1737 (approx.)	Strong	C=O Stretch (Ester)
1640 - 1500	Medium-Strong	C=C and C=N Stretch (Aromatic/Thiazole)
1300 - 1000	Medium-Strong	C-O and C-N Stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
222.05	[M] ⁺ (Molecular Ion)
194	[M - C ₂ H ₄] ⁺
177	[M - OCH ₂ CH ₃] ⁺
149	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. A larger number of scans were typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

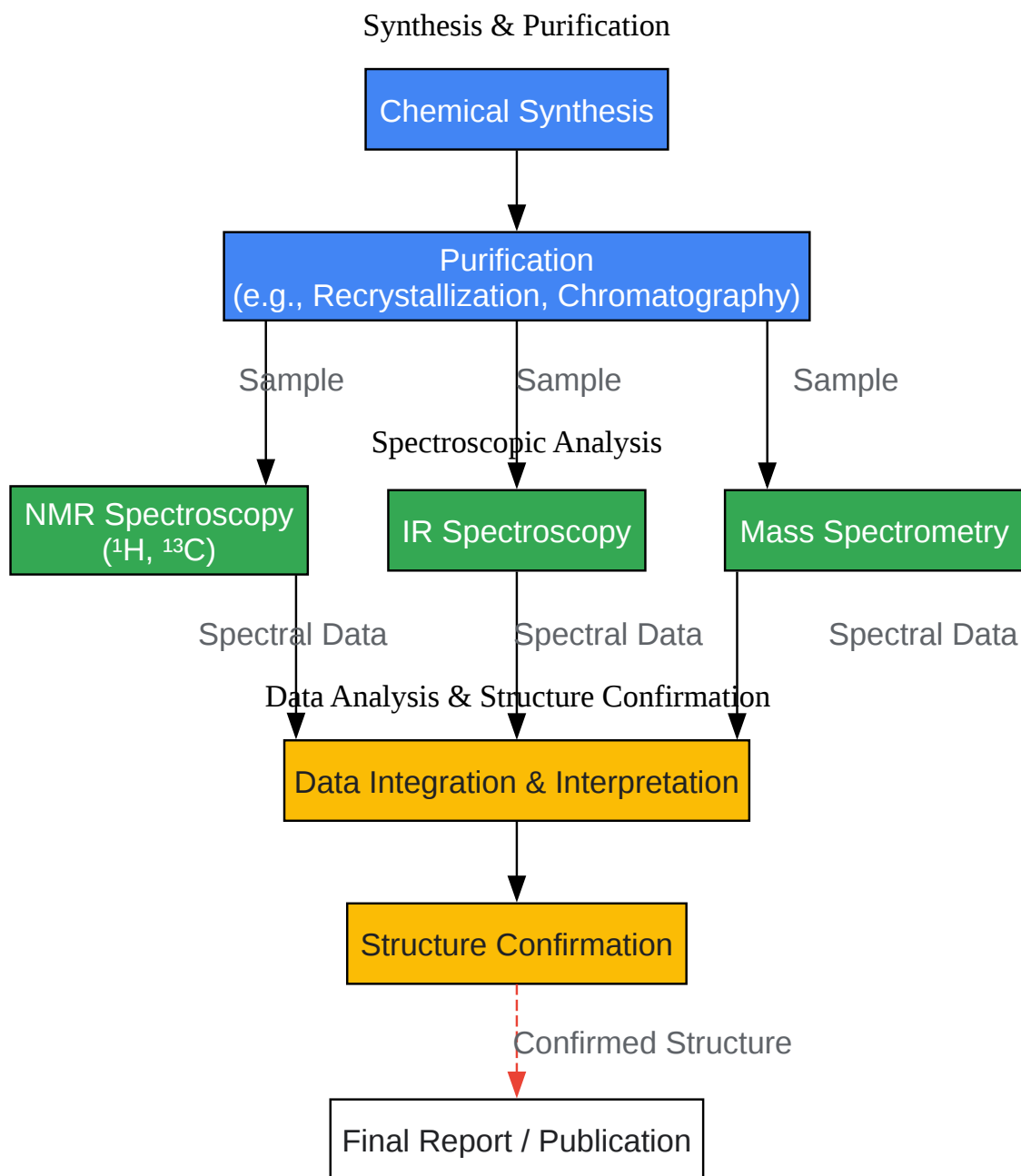
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Sample Introduction: The sample was introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Acquisition: The mass spectrum was recorded over a suitable mass range (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.



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